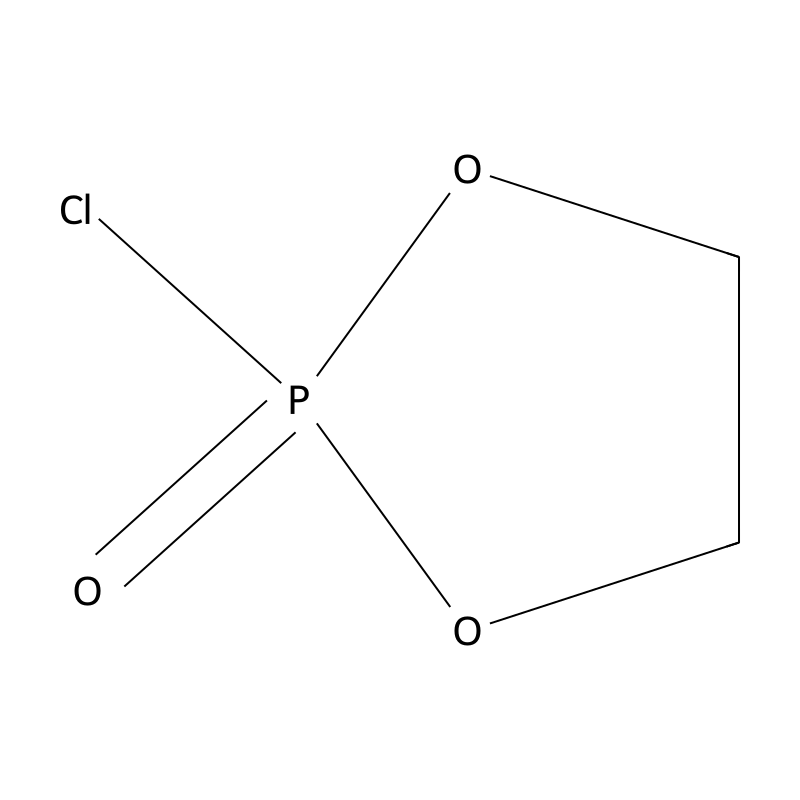

2-Chloro-1,3,2-dioxaphospholane 2-oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Esterification Reactions for Cyclic Phosphate Synthesis

Scientific Field: Organic Chemistry

Summary of Application: 2-Chloro-1,3,2-dioxaphospholane 2-oxide (COP) is a cyclic chlorophosphate reagent that can be prepared from 2-chloro-1,3,2-dioxaphospholane by reacting with molecular oxygen . It is used in esterification reactions for cyclic phosphate synthesis .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular esterification reaction being carried out. Typically, this would involve reacting the 2-Chloro-1,3,2-dioxaphospholane 2-oxide with the desired alcohol in the presence of a base to form the cyclic phosphate ester .

Results or Outcomes: The outcome of these reactions is the formation of cyclic phosphate esters. These compounds have a wide range of applications in various fields, including as intermediates in organic synthesis .

Synthesis of 2-Methacryloyloxyethylphosphorylcholine

Scientific Field: Biochemistry

Summary of Application: 2-Chloro-1,3,2-dioxaphospholane 2-oxide may be used in the synthesis of 2-methacryloyloxyethylphosphorylcholine .

Methods of Application: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Typically, this would involve reacting the 2-Chloro-1,3,2-dioxaphospholane 2-oxide with methacryloyloxyethylphosphorylcholine .

Results or Outcomes: The outcome of these reactions is the formation of 2-methacryloyloxyethylphosphorylcholine. This compound has a wide range of applications in various fields, including as an intermediate in the synthesis of bioactive compounds .

2-Chloro-1,3,2-dioxaphospholane 2-oxide is a cyclic chlorophosphate compound with the molecular formula and a molecular weight of approximately 142.48 g/mol. This compound appears as a clear, colorless liquid and is recognized for its unique structural features, including a phosphorus atom bonded to two oxygen atoms in a dioxaphospholane ring. It is commonly used in organic synthesis due to its reactivity and ability to form various derivatives.

The primary reaction for synthesizing 2-chloro-1,3,2-dioxaphospholane 2-oxide involves the oxidation of 2-chloro-1,3,2-dioxaphospholane with molecular oxygen. The general reaction can be represented as follows:

In this process, phosphorus trichloride reacts with ethylene glycol in dichloromethane to produce the intermediate compound, which is subsequently oxidized to yield the final product .

Research indicates that 2-chloro-1,3,2-dioxaphospholane 2-oxide exhibits biological activity that may be significant in pharmacological applications. It has been utilized in the synthesis of various phospholipid analogs and has shown potential in drug development. For instance, it plays a role in synthesizing miltefosine analogs, which are known for their antileishmanial properties .

Multiple methods exist for synthesizing 2-chloro-1,3,2-dioxaphospholane 2-oxide:

- Oxidative Method: Involves reacting 2-chloro-1,3,2-dioxaphospholane with oxygen. The reaction typically occurs in a dichloromethane solvent at controlled temperatures to ensure high yield and purity .

- Phosphorus Trichloride Method: This method utilizes phosphorus trichloride and ethylene glycol under specific conditions (e.g., low temperatures) to form the intermediate compound before oxidation .

- Alternative Solvent Methods: Variations using different solvents such as acetonitrile or tetrahydrofuran have been explored to optimize reaction conditions and improve yields .

The applications of 2-chloro-1,3,2-dioxaphospholane 2-oxide are diverse:

- Synthesis of Phospholipids: It is crucial in producing phosphatidylcholines and other phospholipid derivatives.

- Drug Development: Used in synthesizing compounds like miltefosine and other analogs that exhibit biological activity against various pathogens.

- Polymer Chemistry: Acts as a reactant in creating UV-polymerizable lipids and hybrid phospholipids for advanced materials .

Several compounds share structural or functional similarities with 2-chloro-1,3,2-dioxaphospholane 2-oxide. Here are key comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Phosphorus Oxychloride | Contains phosphorus and chlorine | Primarily used as an intermediate in various syntheses |

| Ethylene Chlorophosphate | Similar cyclic structure | Used specifically for lipid synthesis |

| Chlorophosphate Esters | Contains phosphate ester linkages | Exhibits different reactivity profiles |

| Dimethyl Phosphate | Simple phosphate ester | More stable but less reactive than dioxaphospholanes |

The uniqueness of 2-chloro-1,3,2-dioxaphospholane 2-oxide lies in its cyclic structure combined with its ability to participate in both nucleophilic and electrophilic reactions while being integral to the synthesis of biologically active compounds .

Solvent-Mediated Cyclization Strategies for Intermediate Formation

The synthesis of 2-chloro-1,3,2-dioxaphospholane 2-oxide traditionally involves the reaction of ethylene glycol with phosphorus trichloride (PCl₃). This exothermic process releases two equivalents of HCl gas, posing safety challenges in batch reactors. Recent solvent-mediated strategies mitigate these risks:

- Dichloromethane (CH₂Cl₂) as a Solvent: Facilitates controlled HCl evolution and improves reaction homogeneity. Cyclization at 0°C yields the chlorophosphite intermediate with 85–90% purity.

- Acetonitrile with Ionic Liquids: For sterically hindered diols (e.g., 1,2-dithiols), 1-methylimidazole acts as a proton sponge, preventing precipitation of hydrochlorides and enabling 66% isolated yields.

Key Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Reduces side reactions |

| Diol:PCl₃ Molar Ratio | 1:1.05 | Minimizes H-phosphonate byproducts |

| Solvent Polarity | Low (CH₂Cl₂) | Enhances cyclization efficiency |

Catalytic Systems for Oxidative Conversion of Chlorophosphite Adducts

Oxidation of the chlorophosphite intermediate to the chlorophosphate is critical. Molecular oxygen (O₂) in continuous flow systems replaces hazardous peroxides, achieving quantitative conversion within 21 seconds at 65°C.

Catalytic Workflow:

- Microfluidic Oxidation: A perfluoroalkoxy (PFA) coil reactor (0.8 mm ID) ensures rapid mixing and heat dissipation.

- In-Line ³¹P NMR Monitoring: Enables real-time tracking of conversion (>99%) and selectivity (59% for 3a).

- Downstream Quenching: Direct collection in alcohols (e.g., ethanol) with pyridine neutralizes residual HCl, yielding cyclic phosphate monomers (e.g., EEP) in 49% isolated yield.

Comparative Performance:

| Method | Residence Time | Selectivity | Daily Output |

|---|---|---|---|

| Batch Oxidation | 8–96 hours | 17–21% | <100 g |

| Continuous Flow | 21 seconds | 59% | 1.88 kg |

Continuous Flow Synthesis Protocols for Scalable Production

Continuous flow technology addresses scalability and safety limitations of batch processes. A two-module mesofluidic system achieves industrial-scale production:

Reactor Configuration:

- Module 1: Glass mesofluidic reactor (5.4 mL volume) for cyclization of PCl₃ and ethylene glycol.

- Module 2: PFA coil (10 mL) for O₂-mediated oxidation.

- Back-Pressure Regulator: Maintains 4 bar to control HCl off-gassing.

Operational Metrics:

| Metric | Value |

|---|---|

| Throughput | 1.88 kg/day |

| Space-Time Yield (STY) | 348 kg/L/day |

| Purity | >95% (by ³¹P NMR) |

Advantages Over Batch:

The ring-opening polymerization of 2-Chloro-1,3,2-dioxaphospholane 2-oxide represents a sophisticated class of cyclic phosphate polymerization that proceeds through well-defined coordination-insertion mechanisms when catalyzed by metal complexes [23] [25] [31]. The fundamental mechanism involves the coordination of the cyclic phosphate monomer to an electrophilic metal center, followed by nucleophilic attack from an alkoxide initiator, resulting in ring-opening and chain propagation [23] [54].

Stannous Octoate Catalyzed Systems

Stannous octoate has emerged as a particularly effective catalyst for the polymerization of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane, a closely related compound to 2-Chloro-1,3,2-dioxaphospholane 2-oxide [23]. The kinetic studies reveal that the ring-opening polymerization follows first-order kinetics with respect to monomer concentration, suggesting the formation of active stannous alkoxide centers through coordination-insertion mechanisms [23]. The polymerization process demonstrates excellent control over molecular weight, with nuclear magnetic resonance analyses confirming that each dodecanol molecule initiates the growth of one polymer chain [23].

Kinetic Parameters and Reaction Orders

The coordination-insertion polymerization of cyclic phosphates exhibits distinctive kinetic behavior compared to conventional lactone polymerization [31] [54]. Metal-catalyzed systems typically demonstrate first-order dependency on monomer concentration during the initial stage of polymerization, transitioning to fractional dependency on catalyst concentration in later stages [31]. This biphasic kinetic behavior reflects the complex coordination environment around the metal center and the dynamic nature of monomer-catalyst interactions [31].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Activation Energy | 14.2-18.0 kcal/mol | Aluminum alkoxide systems | [54] |

| Rate Determining Step Energy | 24.5-34.8 kcal/mol | Ring-opening transition state | [54] |

| Conversion Rate | >95% in 6 minutes | Dichloromethane solvent | [26] |

| Molecular Weight Control | Mn = 5,000-202,000 Da | Various initiator ratios | [11] [42] |

Molecular Weight Distribution and Control

The coordination-insertion mechanism provides exceptional control over polymer molecular weight distributions, with polydispersity indices typically ranging from 1.03 to 1.32 [37] [40]. The linear relationship between monomer conversion and number average molecular weight indicates that the polymerization proceeds through a living mechanism, where the number of growing chains remains constant throughout the reaction [40] [42].

Temperature and Solvent Effects

Temperature significantly influences the kinetics of metal-catalyzed ring-opening polymerization of cyclic phosphates [31] [48]. Lower temperatures generally favor higher molecular weight products with narrower molecular weight distributions, while elevated temperatures can lead to increased side reactions and broader polydispersities [31]. Solvent selection plays a crucial role in determining equilibrium monomer concentrations, with polar solvents typically providing better solvation of ionic intermediates formed during the coordination-insertion process [48].

Organocatalytic Approaches for Controlled/Living Polymerization

Organocatalytic ring-opening polymerization of 2-Chloro-1,3,2-dioxaphospholane 2-oxide and related cyclic phosphates has revolutionized the field by providing metal-free alternatives that offer excellent control over polymer architecture and properties [9] [11] [12]. These systems utilize small organic molecules as catalysts, eliminating concerns about metal contamination in biomedical applications [14].

1,8-Diazabicyclo[5.4.0]undec-7-ene Catalyzed Systems

1,8-Diazabicyclo[5.4.0]undec-7-ene has demonstrated exceptional efficiency in catalyzing the ring-opening polymerization of cyclic phosphates through anionic mechanisms [11] [26] [27]. The catalyst operates through nucleophilic activation of alcohol initiators, generating alkoxide species that attack the electrophilic phosphorus center of the cyclic monomer [11]. This mechanism enables rapid polymerization with conversions exceeding 95% within minutes under optimized conditions [26].

Nucleophilic Transesterification Mechanisms

The organocatalytic polymerization of cyclic phosphates proceeds through nucleophilic transesterification at the phosphorus center [11] [14]. Nuclear magnetic resonance studies have confirmed that the mechanism involves the formation of phosphate-carbene intermediates when N-heterocyclic carbenes are employed as catalysts [11]. These intermediates facilitate controlled ring-opening through zwitterionic pathways that maintain living character throughout the polymerization [11].

| Catalyst System | Conversion Time | Molecular Weight Range | Polydispersity | Reference |

|---|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene | <2 hours at 0°C | 1,500-17,200 g/mol | <1.10 | [40] |

| N-heterocyclic carbenes | 30-60 minutes | 55,000-202,000 Da | 1.1-1.3 | [11] |

| Triazabicyclodecene | 1-6 hours | 5,000-50,000 g/mol | <1.5 | [27] |

| Cyclopropenimine | Variable | 10,000-80,000 Da | 1.2-1.4 | [10] |

Controlled Architecture and Living Characteristics

Organocatalytic systems demonstrate remarkable ability to produce polymers with controlled architectures, including linear, branched, and cyclic topologies [11] [12]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry analysis has provided clear evidence for the formation of cyclic poly(alkylene phosphates) in lower molecular weight fractions, confirming the living nature of the polymerization [11]. The ability to control polymer topology through catalyst selection represents a significant advantage of organocatalytic approaches [11].

Mechanistic Insights from Computational Studies

Density functional theory calculations have elucidated the mechanistic pathways of organocatalytic ring-opening polymerization, revealing the critical role of hydrogen bonding and proton exchange in controlling polymerization kinetics [14] [16]. These computational studies demonstrate that organocatalysts can independently activate both electrophilic and nucleophilic components through bifunctional mechanisms [16]. The calculations predict optimal catalyst structures and reaction conditions for achieving maximum control over polymerization outcomes [14].

Stereochemical Control and Tacticity

Advanced organocatalytic systems have achieved significant control over polymer stereochemistry, enabling the synthesis of isotactic polyphosphoesters with enhanced thermal properties [38]. Differential scanning calorimetry analysis reveals that isotactic polymers exhibit glass transition temperatures of 9.9°C compared to -20.6°C for atactic counterparts [38]. This stereochemical control represents a major advancement in the field of phosphate polymer synthesis [38].

Side-Chain Transfer Reactions and Branching Phenomena

Side-chain transfer reactions constitute a significant challenge in the polymerization of 2-Chloro-1,3,2-dioxaphospholane 2-oxide, leading to the formation of branched polymeric structures that can dramatically alter material properties [17] [19] [23]. These reactions occur due to the pentavalent nature of phosphorus, which enables additional coordination sites beyond those required for backbone formation [23].

Mechanisms of Side-Chain Transfer

The pentavalent phosphorus center in polyphosphoesters provides multiple potential sites for side-chain transfer reactions [23] [17]. These reactions typically involve the nucleophilic attack of hydroxyl groups on pendant phosphate esters, leading to transesterification and the formation of branching points [23]. The propensity for side-chain transfer increases significantly when polymerization times are extended beyond monomer consumption, as equilibrium conditions favor these secondary reactions [23].

Temporal Dependence of Branching

Kinetic studies demonstrate that side-chain transfer reactions exhibit a strong temporal dependence, with branching becoming increasingly prevalent during extended reaction times [23] [43]. The hydrolysis kinetics of polyphosphoesters reveal that side-chain cleavage can occur during the backbiting mechanism, leading to complex degradation patterns that differ significantly from linear chain scission [43]. Random scission events can reinitiate backbiting mechanisms by generating new pendant 2-hydroxyethoxy groups [43].

| Reaction Condition | Branching Onset Time | Extent of Branching | Impact on Properties | Reference |

|---|---|---|---|---|

| Extended reaction time | >equilibrium | High | Increased viscosity | [23] |

| High temperature | <1 hour | Moderate | Broader polydispersity | [47] |

| High monomer concentration | Variable | Low-Moderate | Altered degradation | [43] |

| Presence of moisture | Immediate | High | Crosslinking potential | [15] |

Chain Transfer Constants and Kinetic Analysis

The chain transfer constants for polyphosphoester systems vary significantly depending on the specific monomer structure and reaction conditions [20] [21]. Phosphate-based monomers typically exhibit chain transfer constants ranging from 10² to 10³, indicating substantial potential for transfer reactions [21]. The rate constants for radical ring-opening polymerization of phosphorus heterocycles demonstrate that four-membered phosphetanes show the highest reactivity, with propagation rate constants of 10⁴-10⁶ L mol⁻¹ s⁻¹ [21] [24].

Control Strategies for Minimizing Branching

Several strategies have been developed to minimize side-chain transfer reactions and maintain linear polymer architectures [23] [43]. Controlling polymerization temperature and reaction time represents the most straightforward approach to suppressing branching [23]. Terminating reactions at high monomer conversion but before equilibrium prevents the onset of extensive side-chain transfer [23]. Additionally, the use of bulky substituents at the phosphorus center can sterically hinder access to reactive sites, reducing the probability of transfer reactions [24].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

Wikipedia

Dates

Explore Compound Types